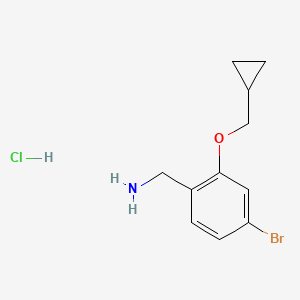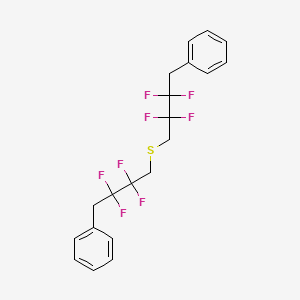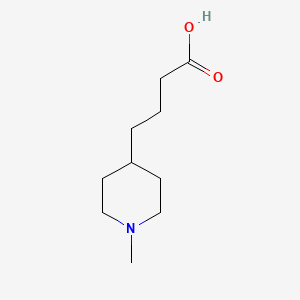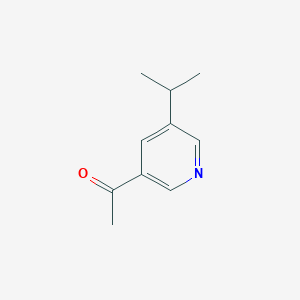
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methanamine group attached to a phenyl ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
The synthesis of (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the phenyl ring.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with biological receptors, potentially inhibiting or activating certain pathways. The presence of the bromine and cyclopropylmethoxy groups can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride include:
(4-Bromo-2-fluorophenyl)methanamine hydrochloride: This compound has a fluorine atom instead of a cyclopropylmethoxy group, which can alter its chemical properties and biological activity.
(4-Bromo-2-methoxyaniline): This compound has a methoxy group instead of a cyclopropylmethoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C11H15BrClNO |
|---|---|
Molekulargewicht |
292.60 g/mol |
IUPAC-Name |
[4-bromo-2-(cyclopropylmethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8;/h3-5,8H,1-2,6-7,13H2;1H |
InChI-Schlüssel |
PJHWGJWTXQVXDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=CC(=C2)Br)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)



![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)




![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)

